molecular formula C16H21NO3 B2725649 [6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone CAS No. 2411253-64-8

[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone

Cat. No. B2725649
CAS RN: 2411253-64-8
M. Wt: 275.348
InChI Key: UQKDRGBQNWLJGF-UHFFFAOYSA-N
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Description

[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, MPO-DPM.

Mechanism of Action

The mechanism of action of MPO-DPM involves its binding to dopamine D2 receptors, which leads to the activation of downstream signaling pathways. This activation ultimately results in changes in the release of neurotransmitters such as dopamine, which can have significant effects on behavior and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that MPO-DPM can have a range of biochemical and physiological effects, including changes in dopamine release and uptake, alterations in synaptic plasticity, and changes in gene expression. These effects can have significant implications for the study of neurological disorders and the development of new treatments.

Advantages and Limitations for Lab Experiments

One advantage of using MPO-DPM in lab experiments is its high affinity for dopamine D2 receptors, which allows for precise targeting of these receptors. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for the study of MPO-DPM, including further investigation of its effects on dopamine signaling and synaptic plasticity, as well as its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of new compounds based on the structure of MPO-DPM that may have even greater affinity for dopamine D2 receptors and other targets in the brain.

Synthesis Methods

The synthesis of MPO-DPM involves a multi-step process that includes the reaction of 2-methylpropylamine with 2-chloroacetyl chloride to form the intermediate 2-methylpropyl-2-chloroacetamide. This intermediate is then reacted with isoquinoline to form the final product, MPO-DPM.

Scientific Research Applications

MPO-DPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward.

properties

IUPAC Name

[6-(2-methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)9-19-14-4-3-13-8-17(6-5-12(13)7-14)16(18)15-10-20-15/h3-4,7,11,15H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKDRGBQNWLJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(CN(CC2)C(=O)C3CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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